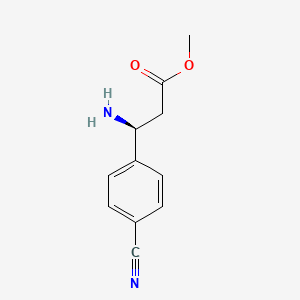
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C11H12N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-amino-3-(4-cyanophenyl)propanoate typically involves a multi-step process. One common method starts with the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of ammonium acetate and methanol under reflux conditions. This reaction forms 3-amino-3-(4-cyanophenyl)propanoic acid, which is then esterified to produce the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Enzymatic resolution using lipases, such as Candida antarctica lipase A, can also be employed to obtain the enantiomerically pure compound .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-methyl 3-amino-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- ®-methyl 3-amino-3-(4-cyanophenyl)propanoate
- (S)-3-amino-3-(4-cyanophenyl)propanoic acid
- ®-3-amino-3-(4-cyanophenyl)propanoic acid
Uniqueness
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5,10H,6,13H2,1H3/t10-/m0/s1 |
InChI Key |
MCVVLUVORCVZDX-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C#N)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






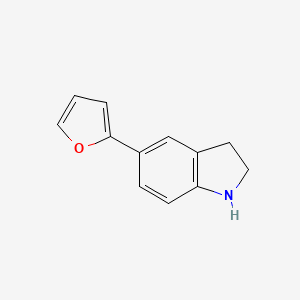
![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
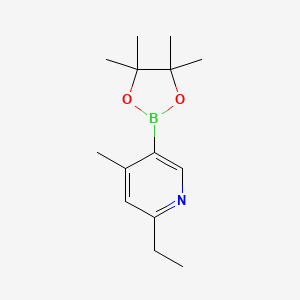


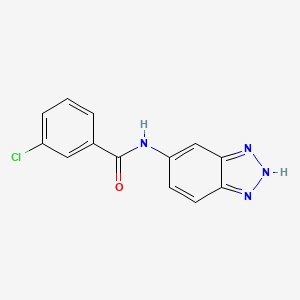

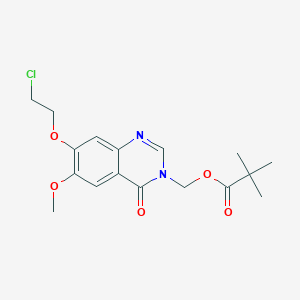
![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
